Human α2C-Adrenergic Receptor Agonist Activity of Bromamide vs. Reference Agonists
Bromamide demonstrates agonist activity at the human α2C-adrenergic receptor (α2C-AR) with an EC50 of 10 nM, as measured in a cytosensor microphysiometry assay using CHO cells expressing the receptor [1]. This potency is approximately 10.8-fold higher than that of the reference α2C-AR agonist 'Compound A' (EC50 = 108 nM) [2], and 288-fold higher than the agonist activity of another compound tested under comparable conditions (EC50 = 2.88 μM) [3].
| Evidence Dimension | Agonist potency at human α2C-adrenergic receptor |
|---|---|
| Target Compound Data | EC50 = 10 nM |
| Comparator Or Baseline | Compound A: EC50 = 108 nM; Comparator 2: EC50 = 2.88 μM |
| Quantified Difference | 10.8-fold more potent vs. Compound A; 288-fold more potent vs. Comparator 2 |
| Conditions | CHO cells expressing human α2C-AR; cytosensor microphysiometry |
Why This Matters
Higher potency at the α2C-AR may translate to enhanced efficacy in applications targeting this receptor subtype, such as in models of pain, inflammation, or cardiovascular function, allowing for lower effective concentrations and potentially reduced off-target effects.
- [1] BindingDB. BDBM50419874 (CHEMBL1956192): Agonist activity at human adrenoceptor alpha 2C expressed in CHO cells. https://www.bindingdb.org/. View Source
- [2] InvivoChem. α2C adrenoceptor agonist 1. https://www.invivochem.cn/. View Source
- [3] BindingDB. PrimarySearch_ki: Agonist activity at human Alpha-2C adrenoceptor expressed in CHO cells. https://bindingdb.org/. View Source
